Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester, also known as 2-Methylthio-4-trifluoromethylbenzoic acid methyl ester, is a synthetic organic compound with the molecular formula and a molecular weight of approximately 250.24 g/mol. This compound features a benzoic acid core substituted with a methylthio group and a trifluoromethyl group, which significantly influences its chemical properties and biological activities. The presence of these functional groups enhances its lipophilicity and reactivity, making it an important intermediate in various chemical syntheses .
These reactions are crucial for synthesizing related compounds and exploring their potential applications in pharmaceuticals and agrochemicals .
The biological activity of benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester has been studied primarily in the context of its derivatives. Compounds with similar structures have exhibited various pharmacological effects, including:
The unique combination of methylthio and trifluoromethyl groups may enhance these biological activities by improving the compound's interaction with biological targets .
Several methods exist for synthesizing benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester:
These methods allow for the efficient production of the compound in laboratory settings.
Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester has several applications:
Research on interaction studies involving benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester has focused on its reactivity with various biological macromolecules:
These studies are essential for understanding the pharmacokinetics and pharmacodynamics of the compound .
Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methylthio-4-trifluoromethylbenzoic acid | Lacks methyl ester functionality; more acidic. | |
| Methyl 2-methylbenzoate | Simple structure; less polar than trifluoromethyl derivative. | |
| Isoxaflutole | A herbicide derived from similar structures; significant agricultural use. | |
| Benzoic acid | Basic structure without fluorinated substituents; widely used as a preservative. |
The unique combination of functional groups in benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester imparts distinctive chemical properties that enhance its utility in both industrial and research applications compared to these similar compounds .